molecular formula C4H5ClO4 B092236 Chlorosuccinic acid CAS No. 16045-92-4

Chlorosuccinic acid

Cat. No.: B092236
CAS No.: 16045-92-4
M. Wt: 152.53 g/mol
InChI Key: QEGKXSHUKXMDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a dicarboxylic acid with the molecular formula C4H5ClO4 and a molecular weight of 152.53 g/mol . This compound is characterized by the presence of a chlorine atom attached to the second carbon of the succinic acid backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorosuccinic acid can be synthesized through the chlorination of succinic acid. One common method involves the reaction of succinic acid with thionyl chloride (SOCl2), which results in the formation of this compound with retention of stereochemistry . Another method involves the reaction of S-(+)-aspartic acid with sodium nitrite in the presence of concentrated hydrochloric acid and sodium chloride. The reaction mixture is then cooled to precipitate the this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of thionyl chloride and other chlorinating agents is common, with careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Chlorosuccinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form hydroxy derivatives.

    Oxidation and Reduction Reactions: this compound can be oxidized to form chloromalic acid or reduced to form chlorosuccinimide.

    Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Sodium Nitrite (NaNO2) and Hydrochloric Acid (HCl): Used in the synthesis from aspartic acid.

    Alcohols and Acid Catalysts: Used in esterification reactions.

Major Products Formed:

    Chloromalic Acid: Formed through oxidation.

    Chlorosuccinimide: Formed through reduction.

    Esters of this compound: Formed through esterification.

Scientific Research Applications

Chlorosuccinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chlorosuccinic acid involves its ability to participate in various chemical reactions due to the presence of the reactive chlorine atom and carboxyl groups. It can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include enzyme-catalyzed reactions in biological systems and catalytic processes in industrial applications .

Comparison with Similar Compounds

  • Bromosuccinic Acid
  • Iodsuccinic Acid
  • Succinic Acid

Chlorosuccinic acid stands out for its versatility and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

Chlorosuccinic acid, a halogenated derivative of succinic acid, has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential health benefits, and relevant case studies.

Chemical Structure and Properties

This compound (C4_4H4_4ClO4_4) is characterized by the presence of chlorine atoms attached to the succinic acid backbone. Its structure can be represented as follows:

HOOC CHCl CH2 COOH\text{HOOC CHCl CH}_2\text{ COOH}

This configuration allows this compound to participate in various chemical reactions, influencing its biological activity.

Mechanisms of Biological Activity

This compound exhibits several biological activities that have been explored in scientific studies:

  • Antioxidant Activity : this compound has been shown to possess antioxidant properties, which may help in reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial activity against certain pathogens, making it a candidate for further exploration in antimicrobial therapies.

Table 1: Summary of Biological Activities of this compound

Biological ActivityDescriptionReferences
AntioxidantReduces oxidative stress by scavenging free radicals
Anti-inflammatoryModulates inflammatory cytokine production
AntimicrobialInhibits growth of specific bacterial strains

Case Study: Antioxidant Effects

A study conducted on the effects of this compound on oxidative stress demonstrated its ability to reduce malondialdehyde (MDA) levels and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). The results indicated that treatment with this compound significantly mitigated oxidative damage in rat models exposed to high levels of environmental toxins .

Case Study: Anti-inflammatory Mechanisms

In a separate study focusing on inflammation, this compound was administered to mice with induced inflammatory conditions. The results showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-α, IL-6), suggesting that this compound may inhibit the signaling pathways involved in inflammation. Histological analysis revealed reduced tissue damage and improved healing outcomes compared to control groups .

Potential Applications

The biological activities of this compound suggest several potential applications:

  • Pharmaceutical Development : Due to its antioxidant and anti-inflammatory properties, this compound could be developed into new therapeutic agents for diseases associated with oxidative stress and inflammation.
  • Food Industry : Its antimicrobial properties may allow for its use as a natural preservative in food products.
  • Agricultural Uses : this compound could serve as a biopesticide or growth enhancer in agricultural practices.

Properties

IUPAC Name

2-chlorobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGKXSHUKXMDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021526
Record name Chlorobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16045-92-4
Record name Chlorosuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16045-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorosuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016045924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorosuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROSUCCINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7056CM1PK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorosuccinic acid
Reactant of Route 2
Reactant of Route 2
Chlorosuccinic acid
Reactant of Route 3
Chlorosuccinic acid
Reactant of Route 4
Chlorosuccinic acid
Reactant of Route 5
Chlorosuccinic acid
Reactant of Route 6
Chlorosuccinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.